molecular formula C7H6F3N5 B2846291 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 339201-69-3

5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Cat. No.: B2846291
CAS No.: 339201-69-3
M. Wt: 217.155
InChI Key: OVLITKPSPAIUJU-UHFFFAOYSA-N
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Description

5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methyl group at the 5-position and a trifluoromethyl group at the 7-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Biochemical Analysis

Biochemical Properties

It is known that triazolopyrimidines, a class of compounds to which this molecule belongs, can bind to both Plasmodium and mammalian dihydroorotate dehydrogenases (DHODHs) in overlapping but distinct binding sites . This suggests that 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine may interact with these and potentially other enzymes in a similar manner.

Cellular Effects

Given its potential interaction with DHODHs , it could influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that increasing fluorination dramatically increases binding to mammalian DHODHs, leading to a loss of species selectivity . This suggests that the trifluoromethyl group in this compound could play a crucial role in its binding interactions with biomolecules.

Metabolic Pathways

Given its potential interaction with DHODHs , it could be involved in the metabolic pathways related to pyrimidine biosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through various synthetic routes. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This reaction proceeds under mild conditions and yields the desired triazolopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-mediated, catalyst-free synthesis. This method utilizes enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation. This eco-friendly approach offers good yields and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve mild temperatures and solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, which can be further explored for their potential biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N5/c1-3-2-4(7(8,9)10)15-6(12-3)13-5(11)14-15/h2H,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLITKPSPAIUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=NN2C(=C1)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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